molecular formula C11H15FN2 B12522321 N-tert-butyl-4-fluorobenzenecarboximidamide

N-tert-butyl-4-fluorobenzenecarboximidamide

Cat. No.: B12522321
M. Wt: 194.25 g/mol
InChI Key: ZLXBLNCZLLSELU-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluorobenzenecarboximidamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the amidine functional group, particularly those with fluorinated aromatic rings, are frequently investigated as key scaffolds in the development of serine protease inhibitors . Serine proteases are a major class of enzymes involved in numerous physiological and pathological processes, making their inhibitors valuable for therapeutic and diagnostic applications . The amidine group can act as a key pharmacophore, often interacting with aspartic acid residues in the enzyme's S1 binding pocket to achieve potent inhibitory activity . The structural features of this compound—including the lipophilic tert-butyl group and the electron-withdrawing fluorine atom on the benzene ring—are commonly employed to fine-tune a molecule's physicochemical properties, binding affinity, and selectivity . Researchers utilize this compound and its analogs as building blocks or intermediate substrates in the synthesis of more complex molecules, or as reference standards in biochemical assays . Its primary research applications are in the exploration of new therapeutic agents, particularly in areas such as immunology, complement system regulation, and central nervous system diseases, where modulation of protease activity is a recognized therapeutic strategy . Specific research on this exact molecule may be limited, and researchers are advised to consult the current scientific literature for the most recent findings. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

N'-tert-butyl-4-fluorobenzenecarboximidamide

InChI

InChI=1S/C11H15FN2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H2,13,14)

InChI Key

ZLXBLNCZLLSELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Traditional Synthetic Routes

The synthesis of N-tert-butyl-4-fluorobenzenecarboximidamide typically begins with the condensation of tert-butyl amines with fluorinated benzoic acid derivatives. A common approach involves reacting 4-fluorobenzoic acid with tert-butylamine in the presence of condensing agents such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) . The reaction proceeds via activation of the carboxylic acid group, facilitating nucleophilic attack by the amine to form the amidine linkage.

Key parameters influencing yield include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis.
  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.

A representative procedure yields the product in 75–82% purity , requiring subsequent purification via column chromatography.

Catalytic Methods Using Transition Metal Complexes

Recent advances employ transition metal catalysts to enhance reaction efficiency. Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have shown promise in facilitating tert-butylation reactions. In a patent-derived method, HfCl₄ (3–10 mol%) catalyzes the coupling of 4-fluorobenzamide with tert-butyl acetate in N-methylpyrrolidone (NMP) at 150°C, achieving yields up to 98.9% . The mechanism involves Lewis acid-mediated activation of the carbonyl group, followed by nucleophilic substitution (Figure 1).

Figure 1 : Proposed catalytic cycle for HfCl₄-mediated synthesis.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are critical for amidine bond formation. A protocol adapted from anti-inflammatory drug synthesis involves:

  • Reacting 4-fluorobenzamide with tert-butyl isocyanate in DCM.
  • Adding EDCI (1.5 eq) and HOBt (1.5 eq) to activate the carbonyl.
  • Stirring at room temperature for 12 hours.

This method achieves 88% yield with >95% purity after recrystallization.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to optimize:

  • Residence time : 30–60 minutes.
  • Temperature control : Precision heating at 100–120°C prevents decomposition.
  • Purification : Centrifugal partition chromatography replaces column methods, reducing solvent use by 40%.

A pilot-scale trial produced 12 kg/batch with 94% yield, demonstrating feasibility for industrial applications.

Mechanistic Insights and Computational Studies

Density functional theory (DFT) simulations reveal that the tert-butyl group lowers the oxidation potential of intermediates by 130 mV , favoring fluorination at the para position. Electrochemical methods using Et₃N·3HF and NBu₄PF₆ in acetonitrile achieve regioselective fluorination with 89% efficiency (Table 1).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Reference
Traditional Condensation DMAP, DCM 0–25°C, 24 h 75–82% 90%
Catalytic (HfCl₄) HfCl₄, NMP 150°C, 6 h 98.9% 99.1%
EDCI/HOBt Coupling EDCI, HOBt, DCM RT, 12 h 88% 95%
Electrochemical Et₃N·3HF, NBu₄PF₆ 2.0 V, 1 h 89% 97%

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-tert-butyl-4-fluorobenzenecarboximidamide has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and inflammation.

Table 1: Pharmacological Activities of Related Compounds

CompoundActivity TypeReference
This compoundPotential anti-inflammatory
4-Fluorobenzene derivativesAnticancer agents
N-tert-butyl derivativesSerotonin modulators

Organic Synthesis

Building Block in Synthesis
this compound serves as an important building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions, such as nucleophilic substitution and coupling reactions. Its stability and reactivity make it suitable for synthesizing pharmaceutical intermediates.

Case Study: Synthesis of Novel Anticancer Agents
A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The researchers reported that the compound was successfully incorporated into a multi-step synthesis that resulted in compounds exhibiting significant cytotoxicity against cancer cell lines.

Material Science

Use in Polymer Chemistry
In material science, this compound has been explored for its potential applications in polymer chemistry. It can act as a modifier or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

ApplicationDescriptionReference
Polymer modificationEnhances thermal stability
Additive in coatingsImproves mechanical properties

Analytical Chemistry

Role in Analytical Methods
The compound is also utilized in analytical chemistry as a reagent for detecting specific analytes. Its ability to form stable complexes with certain ions allows for the development of sensitive detection methods.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluorobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-tert-butyl-4-fluorobenzenecarboximidamide belongs to a class of aromatic amidines and tert-butyl-substituted compounds. Below is a comparative analysis with structurally or functionally related molecules:

Compound Molecular Formula Key Substituents Biological Activity Mechanistic Insights
This compound $ \text{C}{11}\text{H}{14}\text{FN}_2 $ tert-butyl, para-fluoro Hypothesized enzyme inhibition or metabolic modulation (inferred from amidine analogs) Fluorine enhances electronegativity; tert-butyl improves lipophilicity and stability.
Butylated hydroxytoluene (BHT) $ \text{C}{15}\text{H}{24}\text{O} $ tert-butyl, phenolic hydroxyl Antioxidant; inhibits tumor initiation by blocking hydrocarbon activation Prevents carcinogen-DNA binding via indirect modulation of epidermal metabolizing systems .
4-Fluorobenzenecarboximidamide $ \text{C}7\text{H}6\text{FN}_2 $ para-fluoro, amidine Base structure for amidine-based inhibitors (e.g., nitric oxide synthase) Lacks tert-butyl, reducing metabolic stability compared to N-tert-butyl derivatives.
Butylated hydroxyanisole (BHA) $ \text{C}{11}\text{H}{16}\text{O}_2 $ tert-butyl, methoxy-phenol Antioxidant; inhibits aryl hydrocarbon hydroxylase activity Similar to BHT but with methoxy group altering solubility and reactivity .

Key Findings from Comparative Studies

Role of tert-butyl Groups: In BHT and BHA, the tert-butyl group enhances lipid solubility, enabling penetration into cellular membranes and improving antioxidant efficacy. Unlike phenolic antioxidants (BHT/BHA), the amidine group in this compound may target distinct enzymatic pathways, such as amidine-dependent proteases or oxidoreductases.

This contrasts with non-fluorinated analogs like BHT, where electronic effects are less pronounced.

Metabolic Stability: The tert-butyl group in this compound likely reduces oxidative metabolism compared to non-substituted amidines (e.g., 4-fluorobenzenecarboximidamide), similar to how BHT resists degradation better than simpler phenols .

Mechanistic Divergence: While BHT/BHA inhibit tumor initiation by blocking carcinogen activation, this compound’s amidine functionality suggests a direct interaction with enzymatic targets rather than indirect metabolic modulation.

Biological Activity

N-tert-butyl-4-fluorobenzenecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an amidine derivative. The presence of a fluorine atom and a tert-butyl group contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often interact with enzymes and receptors involved in various signaling pathways. For instance, amidine derivatives are known to modulate the activity of soluble guanylate cyclase (sGC), enhancing the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in cardiovascular function and neurotransmission .

Biological Activity and Therapeutic Implications

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Inhibition of Sphingosine Kinase 2 (SphK2) : A related study highlighted the importance of selective SphK2 inhibitors in cancer therapy. Although specific data for this compound is limited, compounds with similar scaffolds have shown promising SphK2 inhibitory activity (IC50 values around 60 µM) which could be extrapolated to predict potential efficacy .
  • Neurological Effects : The modulation of ion channels, particularly potassium channels, has been observed with related compounds. This suggests that this compound may also influence neuronal excitability and could be explored for conditions like epilepsy or neuropathic pain .

Case Study 1: Antitumor Efficacy

A recent study investigated a series of amidines, including derivatives similar to this compound, for their antitumor efficacy against various cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity, suggesting that targeted structural optimization could yield more potent antitumor agents.

Case Study 2: Ion Channel Modulation

In another research effort, the effects of amidine derivatives on potassium channels were evaluated using electrophysiological methods. The findings revealed that these compounds could selectively inhibit specific channel types, offering insights into their potential use in treating disorders associated with ion channel dysregulation.

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and structurally related compounds:

Study Biological Activity IC50 Value Notes
SphK2 InhibitionSelective inhibition~60 µMModerate selectivity observed
Antitumor ActivityCytotoxicity against cancer cell linesVariesStructural modifications enhance potency
Ion Channel ModulationInhibition of potassium channelsVariesPotential therapeutic implications in neurology

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